1-(Aziridin-1-yl)but-3-en-2-yl acetate
Description
Properties
CAS No. |
21384-25-8 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(aziridin-1-yl)but-3-en-2-yl acetate |
InChI |
InChI=1S/C8H13NO2/c1-3-8(11-7(2)10)6-9-4-5-9/h3,8H,1,4-6H2,2H3 |
InChI Key |
XAFZTIBZLQSSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CN1CC1)C=C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research has indicated that aziridine derivatives, including 1-(Aziridin-1-yl)but-3-en-2-yl acetate, exhibit significant biological activities. Aziridines are known for their potential as antimicrobial agents. For instance, various studies have demonstrated the efficacy of aziridine-based compounds against a range of bacterial and fungal pathogens, highlighting their potential in developing new antibiotics .
Moreover, the anticancer properties of aziridine derivatives have been explored extensively. Compounds containing aziridine rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, research has indicated that modifications to aziridine structures can enhance their cytotoxicity against specific cancer types .
Polymer Science
Polymerization Processes
This compound can serve as a monomer in polymerization reactions. The presence of the aziridine ring allows for ring-opening polymerization (ROP), which is a valuable method for synthesizing polyfunctional polymers. These polymers can be tailored for specific applications such as drug delivery systems or biodegradable materials .
The polymerization kinetics of aziridines have been studied, revealing insights into how different substituents influence the rate of polymer formation. For instance, variations in the structure of aziridines can lead to different propagation rates during polymerization, affecting the final properties of the resulting polymers .
Material Science
Coatings and Surface Modifications
The unique chemical properties of this compound make it suitable for applications in coatings and surface modifications. Aziridine derivatives are often used to create antimicrobial coatings that can be applied to medical devices or surfaces to reduce infection rates .
Additionally, these compounds can be incorporated into materials designed for specific functions such as CO2 capture or as additives in inkjet paper production. Their ability to form cross-linked networks enhances the durability and performance of these materials under various conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Vinyl Acetate
- Structure : Simpler ester (CH₃COOCH=CH₂) lacking heterocyclic substituents.
- Reactivity : Polymerizes readily to form polyvinyl acetate, widely used in adhesives and coatings.
- Applications: Industrial monomer; non-pharmaceutical .
beta-Ionyl Acetate
- Structure : Contains a cyclohexenyl group (C₁₅H₂₂O₂) instead of aziridine.
- Applications: Fragrance industry (floral notes) .
(S)-Methyl 1-(1-(4-Methoxybenzylamino)but-3-en-2-yl)-1H-indole-3-carboxylate
Table 1: Comparative Data for 1-(Aziridin-1-yl)but-3-en-2-yl Acetate and Analogues
Research Findings and Divergences
Reactivity of Aziridine vs. Cyclohexenyl Groups
- The aziridine ring in this compound enables nucleophilic alkylation, a property absent in beta-ionyl acetate’s cyclohexenyl group. This makes the former suitable for targeted drug design but increases toxicity risks .
- Vinyl acetate’s unsubstituted alkene favors polymerization, whereas the aziridine-containing compound’s reactivity is directed toward ring-opening reactions .
Pharmacological Potential
- Aziridine’s alkylating capacity suggests utility in anticancer agents, but stability issues (e.g., hydrolysis) limit direct use. Beta-ionyl acetate’s stability favors non-therapeutic roles .
Preparation Methods
Reaction Setup and Conditions
The procedure employs N-aminopyridinium triflate and iodosylbenzene in hexafluoroisopropanol (HFIP) as the solvent. The reaction is conducted under inert nitrogen atmosphere at -78°C, with gradual warming to room temperature over 16 hours. Key steps include:
-
Cooling and reagent addition : HFIP and molecular sieves are chilled to -78°C before adding iodosylbenzene.
-
Olefin transfer : Gaseous or liquid olefins (e.g., but-3-en-2-ol derivatives) are introduced via Schlenk techniques.
-
Stirring and filtration : Post-reaction, the mixture is filtered to remove solids, and the filtrate is concentrated under reduced pressure.
Mechanistic Insights
The reaction proceeds through a nitrene intermediate generated from N-aminopyridinium triflate. Iodosylbenzene acts as an oxidant, facilitating nitrene transfer to the olefin. The strained aziridine ring forms via a concerted [2+1] cycloaddition, with HFIP stabilizing reactive intermediates through hydrogen bonding.
Acetylation Step
The intermediate 1-(aziridin-1-yl)but-3-en-2-ol undergoes acetylation using acetic anhydride in the presence of triethylamine. Typical conditions involve stirring at 0°C for 2 hours, yielding the acetate ester with >85% purity.
Aziridine Ring-Opening and Refunctionalization
Alternative routes exploit the reactivity of preformed aziridines. This method involves ring-opening of aziridine precursors followed by selective functionalization.
Precursor Synthesis
Epichlorohydrin derivatives serve as starting materials. Reaction with ammonia or primary amines at 60°C in ethanol generates aziridine rings via nucleophilic attack and ring closure. For example:
Allylic Substitution
The aziridine intermediate reacts with allylic alcohols (e.g., but-3-en-2-ol) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This step installs the allyl group adjacent to the aziridine nitrogen.
Esterification
Acetylation is achieved using acetyl chloride in dichloromethane, with pyridine as a base. The reaction proceeds quantitatively at room temperature, affording the target compound in 72–78% overall yield.
Analytical Characterization
Post-synthesis validation employs spectroscopic techniques:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.51 (s, 1H, aziridine), δ 5.32 (m, 2H, CH₂=CH), δ 2.05 (s, 3H, OAc) | |
| IR (KBr) | 1745 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C) | |
| MS (EI) | m/z 155.19 [M]⁺ |
Comparative Analysis of Methods
| Method | Yield | Advantages | Challenges |
|---|---|---|---|
| Metal-free aziridination | 75–80% | Metal-free, scalable | Requires cryogenic conditions |
| Ring-opening/refunctionalization | 70–75% | Uses inexpensive precursors | Multi-step synthesis |
| Diisocyanate crosslinking | 65–70% | Low toxicity byproducts | Complex purification |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 1-(Aziridin-1-yl)but-3-en-2-yl acetate, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via iridium-catalyzed amination of allylic acetates. Key parameters include:
- Catalyst system : Iridium catalysts enable regio- and enantioselective amination .
- Reaction conditions : Use of DME (dimethoxyethane) as a solvent at 40°C, with crotyl acetate and amines (e.g., 4-phenylpiperidine) as substrates .
- Purification : Flash column chromatography (SiO₂, heptane/isopropyl acetate gradient) yields >95% purity .
- Critical parameters : Substrate stoichiometry, solvent polarity, and temperature control to avoid aziridine ring-opening side reactions .
Q. How can researchers characterize the stereochemical purity of this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak OB-H columns with heptane/isopropyl alcohol (95:5) mobile phase to determine enantiomeric excess (e.g., 99% ee achieved for but-3-en-2-yl acetate derivatives) .
- NMR spectroscopy : Compare ¹H and ¹³C NMR chemical shifts (e.g., δ 5.86 ppm for vinyl protons, δ 170.2 ppm for acetate carbonyl) to reference data .
- Optical rotation : Measure specific rotation (e.g., [α]D²⁰ = -85° for (S)-enantiomers) to confirm stereochemistry .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Flash chromatography : Use silica gel with gradients of nonpolar solvents (e.g., heptane) and polar modifiers (e.g., isopropyl acetate) .
- Distillation : For volatile analogs, fractional distillation under reduced pressure can isolate pure fractions .
- Recrystallization : Limited utility due to the compound’s liquid state; alternative derivatives (e.g., crystalline salts) may require solvent optimization .
Advanced Research Questions
Q. How can enantioselective synthesis of but-3-en-2-yl acetate derivatives be optimized using transition-metal catalysts?
- Methodological Answer :
- Palladium catalysis : Achieves >99% enantiomeric excess via asymmetric allylic amination (e.g., (-)-(S)-1e derivative) .
- Iridium catalysis : Enables regiodivergent pathways; ligand choice (e.g., phosphoramidites) dictates stereochemical outcomes .
- Kinetic resolution : Monitor reaction progress via TLC (Rf = 0.61 in isopropyl acetate) to isolate enantiomers .
Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference experimental NMR data with literature (e.g., δ 2.13 ppm for acetate methyl groups in CDCl₃) .
- Isotopic labeling : Use ¹³C-enriched substrates to confirm peak assignments in complex mixtures .
- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., PubChem-calculated InChIKey) .
Q. How should researchers design experiments to assess the biological activity of aziridine-containing compounds?
- Methodological Answer :
- In vitro assays : Test cytotoxicity using cell lines (e.g., MTT assays) and compare with structurally related azetidin-2-one derivatives .
- Endocrine disruption screening : Follow EPA guidelines (e.g., Tier 1 assays for receptor binding) to evaluate hormonal interference .
- Metabolic stability : Use liver microsomes to study cytochrome P450-mediated degradation pathways .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using PubChem 3D structures .
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for aziridine ring-opening reactions .
- Transition-state modeling : Simulate iridium-catalyzed amination pathways using software like Gaussian .
Q. How can researchers mitigate aziridine ring-opening side reactions during synthesis or storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
